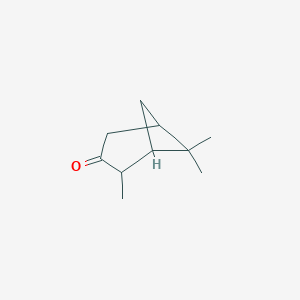
3-Pinanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pinanone, also known as dihydrocarvone, is a cyclic ketone that is widely used in the chemical industry. It is a colorless liquid with a pleasant odor and is commonly used as a flavoring agent in food, cosmetics, and perfumes. In recent years, 3-Pinanone has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
3-Pinanone, derived from α-pinene, has been a subject of research for its synthesis methods. A study by Zang Yunxiao et al. (2009) demonstrated an efficient synthesis of 2-hydroxy-3-pinanone from α-pinene using tert-butyl alcohol as a cosolvent, achieving a 60% yield, which is a significant advancement in the field (Zang Yunxiao et al., 2009). Similarly, Wang Shi-fa (2012) developed a selective oxidation method from (-)-α-pinene to produce (+)-2-hydroxy-3-pinanone, achieving a high purity and yield of the product (Wang Shi-fa, 2012).
Chemical Properties and Applications
The research by A. Solladié-Cavallo et al. (2001) on 1,4-oxazin-2-one, derived from 2-pinanone, illustrates the potential applications in organic chemistry, particularly in the study of molecular structure and conformation (A. Solladié-Cavallo et al., 2001). Additionally, the study by G. Buchbauer and A. Shafii‐Tabatabai (2003) explored the influence of chirality in 3-pinanone on flavor, indicating its potential in flavor chemistry (G. Buchbauer & A. Shafii‐Tabatabai, 2003).
Advanced Material Applications
The synthesis of 4-Arylidene-2-hydroxy-3-pinanones from (-)-α-pinene, as researched by Bai Xu et al. (2012), demonstrates its application in material science, particularly for its ultraviolet absorption characteristics, making it a potential candidate for UV absorbents (Bai Xu et al., 2012).
Catalysis and Organic Reactions
A novel approach to verbenone synthesis using ruthenium nanoparticles in the presence of 3-pinanone was investigated by Mariem Rauchdi et al. (2018), signifying its role in catalysis and organic reaction processes (Mariem Rauchdi et al., 2018).
Eigenschaften
CAS-Nummer |
15358-88-0 |
|---|---|
Produktname |
3-Pinanone |
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
2,6,6-trimethylbicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
MQPHVIPKLRXGDJ-UHFFFAOYSA-N |
SMILES |
CC1C2CC(C2(C)C)CC1=O |
Kanonische SMILES |
CC1C2CC(C2(C)C)CC1=O |
Dichte |
0.963-0.969 |
Andere CAS-Nummern |
547-60-4 18358-53-7 30469-22-8 15358-88-0 |
Physikalische Beschreibung |
Colourless liquid; Cedar camphor aroma |
Löslichkeit |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Synonyme |
pinocamphone pinocamphone, (1alpha,2beta,5alpha)-isomer pinocamphone, (1S-(1alpha,2beta,5alpha))-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



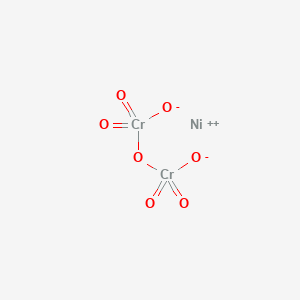
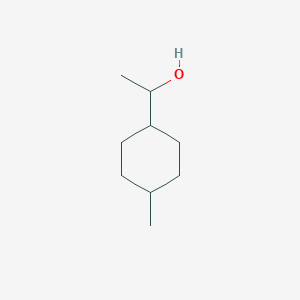
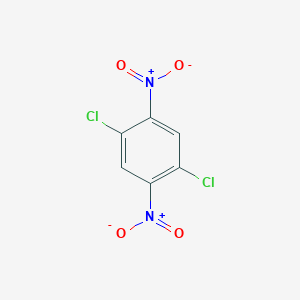
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B99475.png)
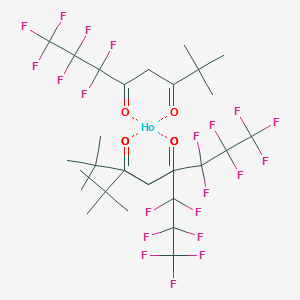
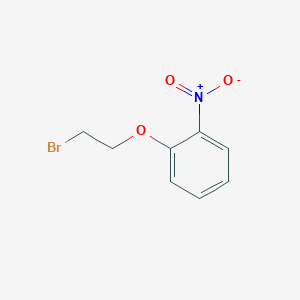
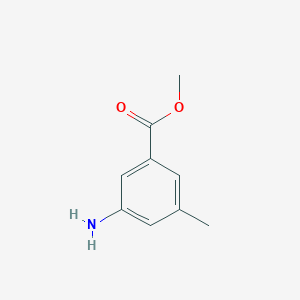
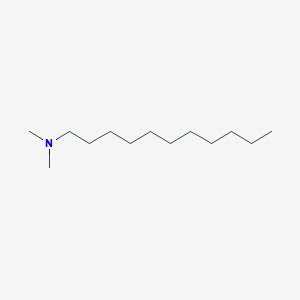
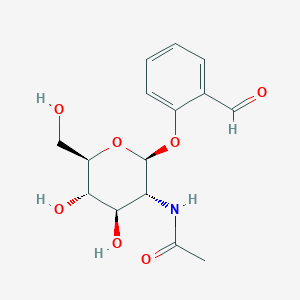
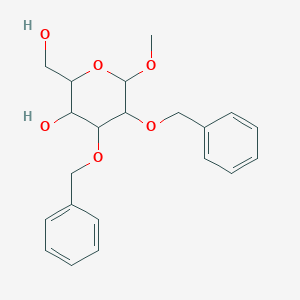
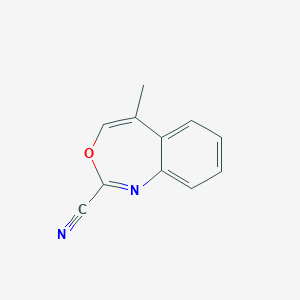
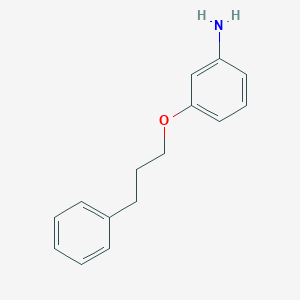
![Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate](/img/structure/B99495.png)
![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B99497.png)